Cas no 927802-83-3 (4-Cyclohexyl-2-thiophenecarboxylic acid)
4-Cyclohexyl-2-thiophenecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-cyclohexylthiophene-2-carboxylic acid
- 4-Cyclohexyl-2-thiophenecarboxylic acid
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- MDL: MFCD09054816
- Inchi: 1S/C11H14O2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13)
- InChI Key: HCZCOBGVJBHURZ-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CC(=C1)C1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 211
- XLogP3: 4
- Topological Polar Surface Area: 65.5
Experimental Properties
- Color/Form: No data avaiable
4-Cyclohexyl-2-thiophenecarboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Cyclohexyl-2-thiophenecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 172968-1g |
4-Cyclohexyl-2-thiophenecarboxylic acid |
927802-83-3 | 1g |
$720.00 | 2023-09-05 | ||
| Matrix Scientific | 172968-5g |
4-Cyclohexyl-2-thiophenecarboxylic acid |
927802-83-3 | 5g |
$1530.00 | 2023-09-05 | ||
| Matrix Scientific | 172968-10g |
4-Cyclohexyl-2-thiophenecarboxylic acid |
927802-83-3 | 10g |
$2430.00 | 2023-09-05 |
4-Cyclohexyl-2-thiophenecarboxylic acid Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Li Wang,Jian Huang,Mei-Juan Su,Jin-Di Wu,Weisheng Liu RSC Adv., 2021,11, 27152-27159
Additional information on 4-Cyclohexyl-2-thiophenecarboxylic acid
Introduction to 4-Cyclohexyl-2-thiophenecarboxylic acid (CAS No. 927802-83-3) in Modern Chemical Research
4-Cyclohexyl-2-thiophenecarboxylic acid, identified by the CAS number 927802-83-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclohexyl group attached to a thiophene ring which is further esterified at the carboxyl position, has garnered attention due to its unique structural properties and potential applications in drug discovery and material science.
The thiophene core of 4-Cyclohexyl-2-thiophenecarboxylic acid is a heterocyclic aromatic compound that has been widely studied for its role in medicinal chemistry. Thiophenes and their derivatives are known for their biological activity, including antimicrobial, antifungal, and anti-inflammatory properties. The presence of the cyclohexyl substituent in this compound introduces steric hindrance and influences the electronic properties of the molecule, making it a versatile scaffold for further chemical modifications.
In recent years, there has been a surge in research focusing on thiophene-based compounds due to their potential in developing novel therapeutic agents. The structural motif of 4-Cyclohexyl-2-thiophenecarboxylic acid has been explored in various contexts, including the synthesis of kinase inhibitors, antitumor agents, and metal chelating compounds. Its carboxylic acid functionality allows for further derivatization into esters, amides, or salts, expanding its utility in synthetic chemistry.
One of the most compelling aspects of 4-Cyclohexyl-2-thiophenecarboxylic acid is its role as an intermediate in the synthesis of more complex molecules. For instance, researchers have utilized this compound to develop new analogs of existing drugs by modifying the cyclohexyl and thiophene moieties. This approach has led to the discovery of several promising candidates with improved pharmacokinetic profiles and reduced side effects.
The CAS number 927802-83-3 provides a unique identifier for this compound, ensuring accurate documentation and traceability in scientific literature and industrial applications. This standardized nomenclature is crucial for researchers who need to reference or purchase this compound for their experiments. The CAS system helps in avoiding confusion with other structurally similar molecules and ensures that all parties are referring to the same chemical entity.
Recent advancements in computational chemistry have also contributed to the study of 4-Cyclohexyl-2-thiophenecarboxylic acid. Molecular modeling techniques have allowed researchers to predict the biological activity and interactions of this compound with target proteins. These simulations have been instrumental in designing more effective derivatives with enhanced binding affinity and selectivity. For example, virtual screening has identified several novel scaffolds based on the thiophene core that show promise as inhibitors of enzymes involved in cancer pathways.
The pharmaceutical industry has been particularly interested in thiophene derivatives due to their broad spectrum of biological activities. 4-Cyclohexyl-2-thiophenecarboxylic acid has been tested in various preclinical models as a precursor for drug candidates targeting neurological disorders, cardiovascular diseases, and infectious diseases. Its ability to cross cell membranes and interact with biological targets makes it an attractive candidate for further development.
In addition to its pharmaceutical applications, 4-Cyclohexyl-2-thiophenecarboxylic acid has found utility in material science. The unique electronic properties of thiophene-based compounds make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. The cyclohexyl group can be tailored to optimize charge transport properties, leading to more efficient devices.
The synthesis of 4-Cyclohexyl-2-thiophenecarboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. Advanced synthetic methodologies, such as cross-coupling reactions and palladium catalysis, have been employed to construct the desired structure efficiently. These synthetic routes have been optimized to minimize byproducts and improve yields, making large-scale production feasible.
Quality control is paramount when dealing with such specialized compounds. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are used to confirm the identity and purity of 4-Cyclohexyl-2-thiophenecarboxylic acid before it is used in further studies or commercial applications. These methods provide detailed information about the molecular structure and help ensure that the compound meets the required specifications.
The future prospects for 4-Cyclohexyl-2-thiophenecarboxylic acid are promising, with ongoing research exploring new derivatives and applications. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to novel therapeutics and advanced materials. As our understanding of molecular interactions continues to grow, compounds like 4-Cyclohexyl-2-thiophenecarboxylic acid will undoubtedly play a crucial role in shaping the future of chemical research.
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